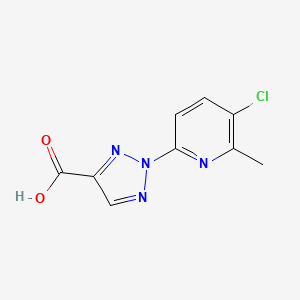
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: is a complex organic compound characterized by its unique structure, which includes boron, oxygen, nitrogen, and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the quinoline derivative: This step involves the reaction of 3-(trifluoromethyl)aniline with suitable reagents to form the quinoline core.
Coupling with pyrimidine: The quinoline derivative is then coupled with a pyrimidine derivative under specific conditions to form the desired intermediate.
Introduction of the boron moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing methods like crystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quinoline derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
科学研究应用
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of ((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.
相似化合物的比较
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: can be compared with other similar compounds, such as:
Quinoline derivatives: Known for their biological activity and therapeutic potential.
Pyrimidine compounds: Widely used in medicinal chemistry and drug development.
Boron-containing molecules: Explored for their unique chemical properties and applications in materials science.
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research.
属性
分子式 |
C21H14B2F3N5O6 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC 名称 |
[oxoboranyloxy-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]oxypyrimidin-2-yl]amino]boronic acid |
InChI |
InChI=1S/C21H14B2F3N5O6/c24-21(25,26)12-3-1-4-13(11-12)28-19(32)15-5-2-6-16-14(15)7-8-17(29-16)36-18-9-10-27-20(30-18)31(23(34)35)37-22-33/h1-11,34-35H,(H,28,32) |
InChI 键 |
ULTKBTDAEZTGHN-UHFFFAOYSA-N |
规范 SMILES |
B(=O)ON(B(O)O)C1=NC=CC(=N1)OC2=NC3=CC=CC(=C3C=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


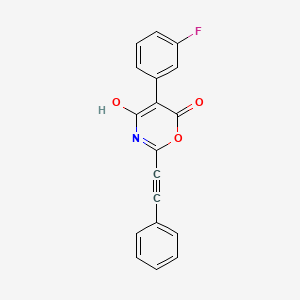
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
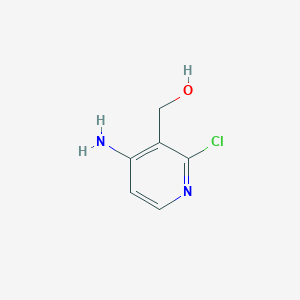
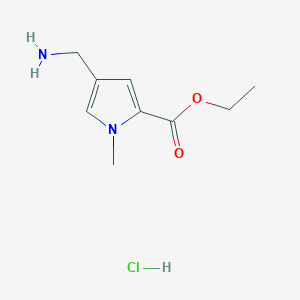


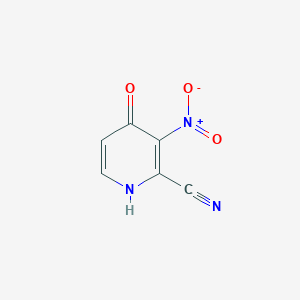
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)
![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)

![6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15054641.png)
![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)
